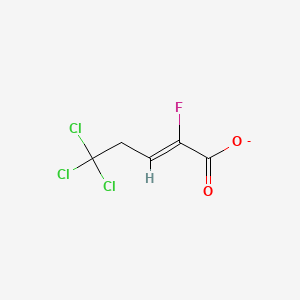
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoroacetic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:
- In a 100 mL reaction flask, add triethylamine (5.54 mL, 39.7 mmol) and dichloromethane (40 mL).
- Cool the reaction mixture to -25°C and slowly add trifluoroacetic anhydride (12.5 g, 44.3 mmol).
- Continue the reaction at -25°C for 2 hours.
- Slowly add trifluoroethanol (2.71 g, 27.1 mmol) and allow the reaction to warm to room temperature while stirring overnight.
- Concentrate the reaction mixture under reduced pressure to obtain the crude product as a yellow oil (yield: 100%).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield trifluoroethylamine derivatives .
Scientific Research Applications
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group can be transferred to nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
Difluoromethyl triflate: Another fluorinated sulfonate ester with distinct reactivity and applications.
Trimethoxy (3,3,3-trifluoropropyl)silane: A fluorinated silane compound used in different chemical processes.
Uniqueness
Trifluoromethyl 2,2,2-trifluoroethane-1-sulfonate is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. Its trifluoroethyl group imparts distinct electronic properties, making it valuable in the synthesis of complex molecules and materials .
Properties
CAS No. |
2203-44-3 |
|---|---|
Molecular Formula |
C3H2F6O3S |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
trifluoromethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-13(10,11)12-3(7,8)9/h1H2 |
InChI Key |
DVXSGFVIFLEBCD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


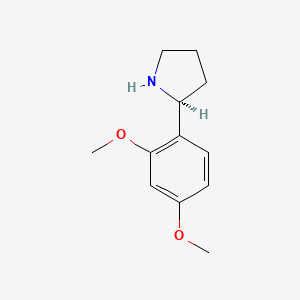



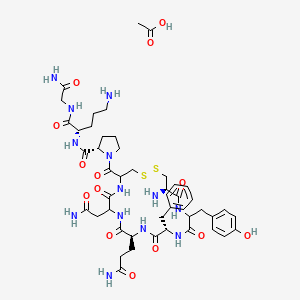
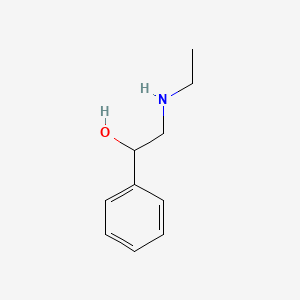
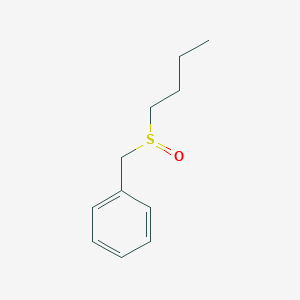
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
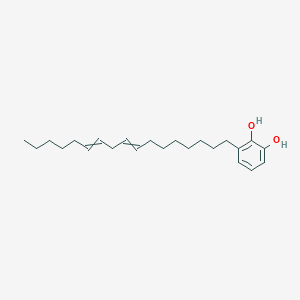

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


